molecular formula C10H16N2O B8348135 2-Tert-butyl-5-methoxy-pyridin-4-ylamine

2-Tert-butyl-5-methoxy-pyridin-4-ylamine

Cat. No.: B8348135
M. Wt: 180.25 g/mol
InChI Key: RYDADSWUZMFCHE-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-methoxy-pyridin-4-ylamine is a pyridine derivative characterized by a tert-butyl group at position 2, a methoxy group at position 5, and an amine substituent at position 4 (Figure 1). This compound’s structural features—a bulky tert-butyl group and electron-donating methoxy group—impart unique steric and electronic properties.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-tert-butyl-5-methoxypyridin-4-amine

InChI

InChI=1S/C10H16N2O/c1-10(2,3)9-5-7(11)8(13-4)6-12-9/h5-6H,1-4H3,(H2,11,12)

InChI Key

RYDADSWUZMFCHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C(=C1)N)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Positioning and Functional Group Variations

The following table highlights structural analogs and their key differences:

Compound Name Substituent Positions & Groups Key Structural Features
2-Tert-butyl-5-methoxy-pyridin-4-ylamine 2: tert-butyl; 5: methoxy; 4: amine Bulky tert-butyl, amine at para position
4-Iodo-5-methoxypyridin-3-amine 3: amine; 4: iodo; 5: methoxy Iodo substituent (electron-withdrawing)
3-Amino-5-methoxyisonicotinic acid 3: amine; 5: methoxy; 4: carboxylic acid Carboxylic acid enhances polarity
3-Amino-5-methoxypyridin-4-ol•2HCl 3: amine; 5: methoxy; 4: hydroxyl (as HCl salt) Hydroxyl group and hydrochloride salt form
tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate 3: carbamate; 4: methyl; 5: methoxy Carbamate protecting group, methyl substituent
Key Observations:
  • Substituent Effects : The tert-butyl group in the target compound distinguishes it from analogs with smaller substituents (e.g., methyl or iodo), which may reduce steric hindrance and alter metabolic stability .
  • Functional Group Diversity : Carbamate-protected amines (e.g., tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate) are typically used in prodrugs or synthetic intermediates, unlike the free amine in the target compound .

Comparison with Benzene-Ring Analogs

The benzene analog 5-(tert-Butyl)-2-methoxyaniline () shares the tert-butyl and methoxy substituents but on an aromatic benzene ring instead of pyridine. Key differences include:

  • Basicity : Pyridine’s nitrogen atom makes it less basic than aniline derivatives.
  • Electron Density : The electron-deficient pyridine ring may engage in distinct charge-transfer interactions compared to benzene .
  • Applications : Benzene derivatives like 5-(tert-Butyl)-2-methoxyaniline are often used in agrochemicals, whereas pyridine analogs may have applications in pharmaceuticals due to their heterocyclic reactivity .

Implications of Structural Differences

  • Solubility: The tert-butyl group in the target compound likely reduces aqueous solubility compared to analogs with polar groups (e.g., carboxylic acid in 3-Amino-5-methoxyisonicotinic acid) .
  • Reactivity : The free amine at position 4 may enhance nucleophilicity, making the compound a candidate for further derivatization, whereas carbamate-protected amines require deprotection for reactivity .
  • Biological Interactions : Steric hindrance from the tert-butyl group could limit binding to flat active sites, contrasting with smaller substituents in analogs like 4-Iodo-5-methoxypyridin-3-amine .

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